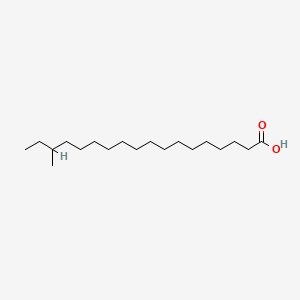

16-Methyloctadecanoic acid

Description

This compound has been reported in Xestospongia muta, Suberites massa, and other organisms with data available.

Properties

IUPAC Name |

16-methyloctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGKIWPTIJPQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937725 | |

| Record name | 16-Methyloctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17001-28-4 | |

| Record name | 16-Methyloctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17001-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl stearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017001284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Methyloctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL STEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y74U21VL6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Anteiso-nonadecanoic Acid in Microbial Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Microbial Membrane Fluidity and Branched-Chain Fatty Acids

The microbial cell membrane is a dynamic and fluid structure, primarily composed of a phospholipid bilayer. The fluidity of this membrane is critical for a multitude of cellular functions.[1] It is influenced by several factors, including temperature, pressure, and the specific composition of its constituent lipids.[2] The acyl chains of these lipids are major determinants of membrane fluidity; longer and more saturated chains lead to decreased fluidity, while shorter and unsaturated chains increase it.[3]

Branched-chain fatty acids (BCFAs), characterized by a methyl group near the terminus of the acyl chain, are significant components of the membranes of many bacteria, especially Gram-positive species.[4][5] There are two main types of BCFAs: iso- and anteiso-fatty acids, with the methyl group on the penultimate or antepenultimate carbon, respectively. Anteiso-BCFAs are particularly effective at increasing membrane fluidity due to the greater disruption they cause in the packing of the acyl chains.[2] This property is crucial for microorganisms to adapt to low temperatures and maintain membrane function.[6]

Anteiso-nonadecanoic Acid (ai-C19:0) and its Postulated Role in Membrane Fluidity

Quantitative Effects on Membrane Properties (Inferred)

| Fatty Acid/Phospholipid | Phase Transition Temperature (Tm) (°C) | Effect on Membrane Fluidity | Reference(s) |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (16:0) | 41 | Low | [7] |

| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (18:0) | 55 | Very Low | [7] |

| Phospholipids with anteiso-C15:0 | Significantly lower than corresponding iso or straight-chain fatty acids | High | [6] |

| Phospholipids with anteiso-C17:0 | Lower than corresponding iso or straight-chain fatty acids | High | [6] |

| 1,2-di-anteisononadecanoyl-sn-glycero-3-phosphocholine (ai-C19:0 PC) (Predicted) | Predicted to be lower than DSPC (18:0) but higher than DPPC (16:0), with a broader transition | Predicted to be higher than straight-chain C19:0 | Inferred |

Biosynthesis of Anteiso-nonadecanoic Acid

Biosynthesis pathway of anteiso-nonadecanoic acid.

Experimental Protocols for Measuring Membrane Fluidity

Laurdan Generalized Polarization (GP) Spectroscopy

Laurdan is a fluorescent probe that exhibits a spectral shift depending on the polarity of its environment, which is related to the degree of water penetration into the membrane bilayer and thus membrane fluidity.

Materials:

-

Bacterial culture of interest

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence spectrophotometer or plate reader with excitation at 350 nm and emission detection at 440 nm and 490 nm.

Protocol:

-

Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic phase).

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with PBS to remove any residual medium.

-

Resuspend the cells in PBS to a final optical density at 600 nm (OD600) of 0.5.

-

Add Laurdan stock solution to the cell suspension to a final concentration of 10 µM.

-

Incubate the suspension in the dark at room temperature for 30 minutes to allow the probe to incorporate into the cell membranes.

-

Transfer the labeled cell suspension to a quartz cuvette or a black-walled 96-well plate.

-

Measure the fluorescence intensity at 440 nm (I440) and 490 nm (I490) with an excitation wavelength of 350 nm.

-

Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)

-

Higher GP values indicate lower membrane fluidity (more ordered), while lower GP values correspond to higher membrane fluidity (more disordered).

References

- 1. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]

- 2. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty Acid Biosynthesis: Chain-Length Regulation and Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Occurrence of 16-Methyloctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyloctadecanoic acid, a branched-chain fatty acid (BCFA) with the anteiso configuration, is a saturated fatty acid found in various natural sources. Unlike its straight-chain counterpart, stearic acid, the methyl branch in this compound imparts unique physical and chemical properties that influence its biological roles. This technical guide provides a comprehensive overview of the known natural sources, occurrence, and analytical methodologies for this compound. The information is curated to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Natural Occurrence of this compound

This compound has been identified as a constituent of the lipidome of various organisms, particularly marine invertebrates and bacteria. The presence and concentration of this fatty acid can vary significantly between species and are influenced by environmental factors and symbiotic relationships.

Marine Sponges

Marine sponges are a rich source of diverse and structurally unique fatty acids, including this compound. Its presence has been reported in the following species:

-

Xestospongia muta : This giant barrel sponge is known to harbor a complex microbial community, which may contribute to its diverse fatty acid profile.

-

Suberites massa : This species of marine sponge has also been identified as a source of this compound.

Bacteria

Branched-chain fatty acids are common components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity. While the fatty acid profiles of many bacterial species have been studied, specific quantitative data for this compound is often not detailed. However, it is recognized as a component of the cellular fatty acids in various bacterial taxa.

Quantitative Data on this compound Occurrence

A significant challenge in the study of this compound is the limited availability of absolute quantitative data in the scientific literature. Most studies report the fatty acid composition as a relative percentage of the total fatty acids identified. This makes direct comparisons of the concentration of this compound across different organisms and studies difficult. The following table summarizes the available data on the occurrence of this compound.

| Organism | Source Type | Method of Analysis | Concentration | Reference |

| Xestospongia muta | Marine Sponge | GC-MS | Present, but quantitative data not specified. | [1] |

| Suberites massa | Marine Sponge | GC-MS | Present, but quantitative data not specified. | [1] |

| Various Bacteria | Bacteria | GC-MS | Component of cellular fatty acids, but specific concentrations are highly variable and often not reported individually. | General knowledge from microbiology literature. |

Note: The lack of absolute quantitative data for this compound highlights a significant knowledge gap and an area for future research.

Experimental Protocols

The isolation and identification of this compound from natural sources typically involve lipid extraction followed by chromatographic separation and mass spectrometric analysis. The following are detailed methodologies for key experiments.

Sample Collection and Preparation

Marine Sponges:

-

Collect sponge samples by scuba diving or using a remotely operated vehicle (ROV).

-

Immediately upon collection, freeze the samples in liquid nitrogen or at -80°C to prevent lipid degradation.

-

Transport the frozen samples to the laboratory.

-

Lyophilize (freeze-dry) the sponge tissue to remove water.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

Bacteria:

-

Culture the bacterial strain in an appropriate liquid medium to the desired growth phase (e.g., late logarithmic or stationary phase).

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual medium components.

-

Lyophilize the bacterial cell pellet.

Lipid Extraction (Bligh-Dyer Method)

This is a widely used method for the total lipid extraction from biological samples.

-

Weigh a known amount of the lyophilized sample powder (e.g., 1 g of sponge tissue or 100 mg of bacterial cells) into a glass tube with a Teflon-lined cap.

-

Add a single-phase solvent mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v). For 1 g of sample, use 1 ml of chloroform, 2 ml of methanol, and 0.8 ml of water.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Add an additional 1 ml of chloroform and 1 ml of water to the tube to induce phase separation. The final solvent ratio will be chloroform:methanol:water (2:2:1.8, v/v/v).

-

Vortex the mixture again for 2 minutes.

-

Centrifuge the sample at low speed (e.g., 2000 x g for 5 minutes) to facilitate phase separation.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a clean, pre-weighed glass vial.

-

Repeat the extraction of the upper aqueous phase and the solid residue with another 2 ml of chloroform.

-

Combine the chloroform extracts.

-

Evaporate the solvent under a gentle stream of nitrogen gas to obtain the total lipid extract.

-

Determine the dry weight of the lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

-

Resuspend the dried total lipid extract in a known volume of a solution of 2% (v/v) sulfuric acid in methanol.

-

Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0, which is not typically found in the samples) for quantification purposes.

-

Seal the tube and heat the mixture at 80°C for 1.5 hours in a heating block or water bath.

-

Cool the reaction mixture to room temperature.

-

Add 1 ml of hexane (B92381) and 0.5 ml of a saturated sodium chloride solution to the tube.

-

Vortex the mixture to extract the FAMEs into the upper hexane layer.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

-

The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating FAMEs.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at a rate of 4°C/min.

-

Hold at 250°C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Identification: The identification of this compound methyl ester is based on its retention time compared to a pure standard and the fragmentation pattern in its mass spectrum. The characteristic fragment ions for branched-chain fatty acid methyl esters can be used for confirmation.

-

Quantification: The concentration of this compound is determined by comparing the peak area of its methyl ester to the peak area of the internal standard, using a pre-established calibration curve.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways in which this compound is involved. While branched-chain fatty acids, in general, are known to influence membrane properties and can act as signaling molecules in bacteria, the specific roles of this compound in higher organisms remain largely unexplored. This represents a promising avenue for future research, particularly in the context of drug development and understanding metabolic processes.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the isolation and identification of this compound from natural sources.

Caption: Generalized workflow for this compound analysis.

Conclusion

This compound is a naturally occurring branched-chain fatty acid found primarily in marine sponges and bacteria. While methods for its qualitative identification are well-established, there is a notable scarcity of absolute quantitative data in the existing literature. Furthermore, its biological activities and involvement in cellular signaling pathways remain largely unknown. This technical guide provides a foundation for researchers interested in this molecule by summarizing its known sources and providing detailed analytical protocols. The identified knowledge gaps, particularly in quantitative analysis and biological function, highlight exciting opportunities for future research in the fields of natural product chemistry, microbiology, and pharmacology.

References

The Biological Significance of Branched-Chain Fatty Acids in Ruminants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a unique class of lipids primarily synthesized by rumen microbiota, which are subsequently incorporated into the milk and tissues of ruminants. Constituting approximately 2-3% of the total fatty acids in milk fat, BCFAs are gaining significant attention for their roles as biomarkers for rumen fermentation, their impact on animal health and productivity, and their potential bioactive properties beneficial to human health. This technical guide provides an in-depth overview of the synthesis, metabolism, and physiological significance of BCFAs in ruminants, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction

Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl branches along their carbon chain. In ruminants, these fatty acids are predominantly of microbial origin and are found in various tissues and milk. The most abundant BCFAs in ruminant products are the iso and anteiso series, particularly those with 15 and 17 carbon atoms (e.g., iso-C15:0, anteiso-C15:0, iso-C17:0, and anteiso-C17:0)[1][2]. Their presence and concentration are influenced by a variety of factors including the ruminant's diet, breed, and lactation stage[3][4]. Beyond their basic nutritional role, BCFAs are emerging as important molecules in ruminant physiology and are being explored for their potential health benefits in humans, such as anti-inflammatory and anti-cancer properties[5]. This guide aims to provide a comprehensive technical resource on the multifaceted biological significance of BCFAs in ruminants.

Synthesis and Absorption of Branched-Chain Fatty Acids

The primary site of BCFA synthesis in ruminants is the rumen, where a diverse population of microorganisms ferment dietary substrates.

2.1. Microbial Synthesis in the Rumen

Rumen bacteria are the main producers of BCFAs. These fatty acids are essential components of their cell membranes, helping to maintain fluidity[6]. The precursors for BCFA synthesis are branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – and their corresponding short-chain branched carboxylic acids: isobutyric acid, isovaleric acid, and 2-methylbutyric acid, respectively[1][7].

The synthesis pathway involves the deamination and decarboxylation of these BCAAs by rumen microbes to form the respective branched-chain volatile fatty acids (BCVFAs). These BCVFAs then serve as primers for the fatty acid synthase system, leading to the elongation and formation of long-chain BCFAs[8]. For instance, isobutyrate is a precursor for the iso-even-numbered fatty acids (e.g., iso-C14:0, iso-C16:0), while isovalerate is a precursor for the iso-odd-numbered fatty acids (e.g., iso-C15:0, iso-C17:0). 2-methylbutyrate, derived from isoleucine, is the precursor for the anteiso-odd-numbered fatty acids (e.g., anteiso-C15:0, anteiso-C17:0)[1].

2.2. Absorption

Following their synthesis and incorporation into microbial cell membranes, BCFAs are released into the rumen fluid upon microbial cell lysis. They are then absorbed across the rumen epithelium and small intestine along with other fatty acids. The absorbed BCFAs are subsequently transported to various tissues, including the mammary gland, where they are incorporated into milk fat[9].

Quantitative Data on Branched-Chain Fatty Acids in Ruminants

The concentration of BCFAs in ruminant milk and tissues can vary significantly. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Major Branched-Chain Fatty Acids in Bovine Milk Fat

| Fatty Acid | Concentration Range (% of total fatty acids) | Reference |

| iso-C14:0 | 0.20 - 0.50 | [3][4] |

| iso-C15:0 | 0.30 - 0.70 | [2][3] |

| anteiso-C15:0 | 0.40 - 0.80 | [2][3] |

| iso-C16:0 | 0.20 - 0.60 | [2][4] |

| iso-C17:0 | 0.30 - 0.70 | [2][3] |

| anteiso-C17:0 | 0.40 - 0.80 | [2][3] |

| Total BCFAs | 1.80 - 2.50 | [5][10] |

Table 2: Effect of Diet on Total BCFA Content in Holstein Cow Milk

| Diet | Forage:Concentrate Ratio | Total BCFA (% of total fatty acids) | Reference |

| High Forage | 70:30 | 1.80 | [10] |

| Low Forage | 30:70 | 1.68 | [10] |

Table 3: Effect of BCVFA Supplementation on Dairy Cow Performance

| Parameter | Control | BCVFA Supplemented | % Change | Reference |

| Milk Yield ( kg/day ) | 28.9 | 32.5 | +12.5% | [11] |

| Milk Fat (%) | 3.73 | 4.19 | +12.3% | [11] |

| Dry Matter Intake ( kg/day ) | 20.8 | 21.7 | +4.3% | [11] |

Physiological Roles and Biological Significance

BCFAs play several crucial roles in ruminant physiology, from influencing rumen microbial populations to impacting animal productivity and serving as biomarkers of metabolic status.

4.1. Growth Factors for Rumen Bacteria

Certain species of rumen bacteria, particularly cellulolytic bacteria, require branched-chain volatile fatty acids for their growth and activity[8]. Supplementation with BCVFAs can, therefore, enhance the population of these beneficial microbes, leading to improved fiber digestion.

4.2. Biomarkers of Rumen Fermentation

The profile of BCFAs in milk fat reflects the composition and activity of the rumen microbiota. As such, milk BCFA profiles can be used as non-invasive biomarkers to monitor rumen fermentation processes. For example, specific BCFA profiles have been associated with subclinical ruminal acidosis[2].

4.3. Impact on Animal Production

By modulating the rumen microbial ecosystem and improving nutrient digestibility, BCFA supplementation can positively impact animal performance. Studies have shown that providing supplemental BCVFAs can lead to increased milk yield and milk fat content in dairy cows[11].

4.4. Signaling Molecules

BCFAs can act as signaling molecules, influencing various metabolic pathways. They are known to be ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are nuclear receptors that play a key role in the regulation of lipid metabolism[12]. Activation of PPARα by fatty acids leads to the upregulation of genes involved in fatty acid uptake and oxidation. Additionally, as short-chain fatty acids, BCFAs may also signal through G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, which have been identified in bovine mammary epithelial cells[8].

Experimental Protocols

5.1. Protocol for Analysis of BCFAs in Bovine Milk by Gas Chromatography (GC-FID)

This protocol outlines the key steps for the extraction, methylation, and quantification of BCFAs in bovine milk.

5.1.1. Lipid Extraction (Folch Method)

-

Homogenize 10 mL of milk with 40 mL of a chloroform (B151607):methanol (2:1, v/v) mixture in a glass tube.

-

Agitate the mixture vigorously for 15 minutes.

-

Add 8 mL of 0.9% NaCl solution, vortex, and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully aspirate the upper aqueous phase.

-

Collect the lower chloroform phase containing the lipids and transfer to a new tube.

-

Evaporate the chloroform under a stream of nitrogen at 40°C.

5.1.2. Methylation to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.

-

Incubate at 50°C for 10 minutes with occasional vortexing.

-

Add 2 mL of 14% boron trifluoride (BF3) in methanol.

-

Incubate at 50°C for another 10 minutes.

-

Add 2 mL of n-hexane and 2 mL of saturated NaCl solution.

-

Vortex and centrifuge at 1500 x g for 5 minutes.

-

Collect the upper hexane (B92381) layer containing the FAMEs for GC analysis.

5.1.3. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

-

Instrument: Gas chromatograph equipped with a flame ionization detector.

-

Column: A highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness) is recommended for good separation of fatty acid isomers.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split injection with a split ratio of 100:1. Injector temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 min.

-

Ramp to 240°C at 4°C/min.

-

Hold at 240°C for 20 min.

-

-

Detector: FID at 260°C.

-

Quantification: FAMEs are identified by comparing their retention times with those of known standards. Quantification is performed by expressing the peak area of each FAME as a percentage of the total peak area of all identified fatty acids.

Visualization of Signaling Pathways and Workflows

6.1. Signaling Pathways

6.2. Experimental Workflow

Conclusion

Branched-chain fatty acids represent a fascinating and increasingly important area of ruminant nutrition and physiology. Their microbial origin, presence in milk and meat, and diverse biological roles underscore their significance. As our understanding of their functions as biomarkers, metabolic modulators, and potential health-promoting compounds grows, so too will the opportunities for their application in improving animal productivity and the nutritional quality of ruminant-derived foods. Further research into the specific signaling mechanisms and the development of targeted nutritional strategies to manipulate BCFA profiles will be key to unlocking their full potential.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. A Comprehensive Review of Lipidomics and Its Application to Assess Food Obtained from Farm Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [2403.15076] Comprehensive Lipidomic Automation Workflow using Large Language Models [arxiv.org]

- 6. Content and Composition of Branched-Chain Fatty Acids in Bovine Milk Are Affected by Lactation Stage and Breed of Dairy Cow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dose-Response Study | Semantic Scholar [semanticscholar.org]

- 9. Effect of medium-chain fatty acid supplementation on feed intake, rumen fermentation, blood profile, and milk production of dairy cows in the transition period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 12. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

16-Methyloctadecanoic Acid: A Precursor in Lipid Synthesis and a Modulator of Cellular Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

16-Methyloctadecanoic acid, a C19 anteiso-branched-chain fatty acid (BCFA), is emerging as a molecule of significant interest in the fields of lipid metabolism and cellular signaling. While less abundant than its straight-chain counterparts, this fatty acid and other BCFAs are integral components of cell membranes, particularly in bacteria, and are present in the human diet through the consumption of ruminant fats and dairy products.[1] Beyond its structural role, this compound serves as a precursor for the synthesis of complex lipids and as a signaling molecule with the potential to influence key cellular pathways. This technical guide provides an in-depth overview of the role of this compound in lipid synthesis, detailed experimental protocols for its study, and an exploration of its impact on cellular signaling cascades relevant to drug development.

Biosynthesis and Incorporation into Complex Lipids

The synthesis of this compound and other anteiso-BCFAs initiates with the utilization of isoleucine-derived 3-methylvaleryl-CoA as a primer for the fatty acid synthase (FAS) complex. This is in contrast to the synthesis of straight-chain fatty acids, which primarily uses acetyl-CoA as a primer, and iso-BCFAs, which utilize primers derived from valine and leucine.[2] Once synthesized, this compound is activated to its coenzyme A (CoA) thioester, 16-methyloctadecanoyl-CoA, which can then be incorporated into various lipid classes.

Quantitative Incorporation into Lipid Classes

The precise quantitative distribution of this compound into different lipid classes can vary depending on the cell type and metabolic state. As a proxy, studies on the incorporation of the closely related straight-chain saturated fatty acid, palmitic acid (16:0), in term human placental explants provide valuable insights into the potential fate of long-chain fatty acids. In these studies, after a 48-hour incubation with ¹³C-labeled palmitic acid, the majority was directed into the synthesis of phosphatidylcholines, followed by triglycerides.[3]

| Lipid Class | Molar Percentage of Incorporated ¹³C-Palmitic Acid (Proxy for this compound)[3] |

| Phosphatidylcholines (PC) | 74% |

| Triglycerides (TAG) | Not explicitly quantified as a percentage of total incorporation, but was a significant destination. |

| Phosphatidylethanolamines (PE) | Detected but at lower levels than PC. |

| Lysophosphatidylcholines (LPC) | Detected in both explants and conditioned media. |

Note: This data is for palmitic acid and serves as an illustrative example. The incorporation profile of this compound may differ due to its branched structure.

Experimental Protocols

Protocol 1: Culturing Cells with this compound and Lipid Extraction

This protocol outlines the general procedure for introducing this compound to cultured cells and subsequently extracting the total lipids for analysis.

Materials:

-

Adherent mammalian cell line (e.g., HepG2, 3T3-L1)

-

Complete cell culture medium

-

This compound (or its sodium salt)

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) (ice-cold)

-

Milli-Q water

-

Glass vials

-

Cell scraper

Procedure:

-

Cell Culture: Plate cells in a suitable culture vessel and grow to the desired confluency (typically 70-80%).

-

Preparation of this compound-BSA Complex: a. Prepare a stock solution of this compound in ethanol (B145695). b. In a sterile tube, add the desired amount of this compound stock solution and evaporate the ethanol under a stream of nitrogen. c. Resuspend the fatty acid in a small volume of 0.1 M NaOH by warming to 70°C. d. Add the fatty acid salt solution to a pre-warmed (37°C) solution of fatty acid-free BSA in serum-free culture medium. The final molar ratio of fatty acid to BSA should be between 2:1 and 5:1. e. Incubate at 37°C for 30 minutes to allow for complex formation.

-

Cell Treatment: a. Aspirate the complete culture medium from the cells and wash once with warm PBS. b. Add the medium containing the this compound-BSA complex to the cells. c. Incubate for the desired time period (e.g., 24-48 hours).

-

Lipid Extraction (Modified Folch Method): [4] a. Aspirate the treatment medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold methanol to the culture dish and scrape the cells. c. Transfer the cell suspension to a glass vial. d. Add 2 mL of chloroform and vortex vigorously for 1 minute. e. Add 0.8 mL of Milli-Q water to induce phase separation and vortex for 1 minute. f. Centrifuge at 2,000 x g for 10 minutes to separate the phases. g. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer to a new glass vial. h. Dry the lipid extract under a stream of nitrogen. i. Store the dried lipid extract at -80°C for further analysis.

Protocol 2: Analysis of this compound Incorporation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the conversion of extracted lipids to fatty acid methyl esters (FAMEs) for analysis by GC-MS.

Materials:

-

Dried lipid extract from Protocol 1

-

Toluene

-

1% Sulfuric acid in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., polar cyano-column)[5]

Procedure:

-

Transesterification: [6] a. Re-dissolve the dried lipid extract in 1 mL of toluene. b. Add 2 mL of 1% sulfuric acid in methanol. c. Cap the tubes tightly and incubate at 50°C for 2 hours.

-

Extraction of FAMEs: a. After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane. b. Vortex vigorously and centrifuge to separate the phases. c. Collect the upper hexane layer containing the FAMEs. d. Dry the hexane extract over anhydrous sodium sulfate.

-

GC-MS Analysis: a. Inject the FAME sample into the GC-MS system. b. Use a temperature gradient program suitable for separating C19 fatty acid isomers. c. Identify the 16-methyloctadecanoate methyl ester peak based on its retention time and mass spectrum compared to a known standard. d. Quantify the amount of this compound by integrating the peak area and comparing it to an internal standard (e.g., heptadecanoic acid).

Signaling Pathways Modulated by this compound

Branched-chain fatty acids are increasingly recognized as signaling molecules that can modulate the activity of nuclear receptors and other signaling proteins.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Anteiso- and other branched-chain fatty acids have been shown to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[7] PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism. Activation of PPARs by BCFAs can lead to changes in the expression of genes involved in fatty acid uptake, oxidation, and storage.

Protein Kinase C (PKC) Signaling

Fatty acids, in general, can influence Protein Kinase C (PKC) signaling. The activation of conventional and novel PKC isoforms is typically dependent on the second messenger diacylglycerol (DAG).[8] Some studies have shown that cis-unsaturated fatty acids can synergistically enhance the activation of PKC by DAG.[9] While direct evidence for this compound is limited, it is plausible that as a component of cellular lipids, its metabolism could influence the levels of DAG or other lipid second messengers, thereby indirectly modulating PKC activity. Alterations in the fatty acid composition of DAG have been observed to change with the physiological state of tissues.[10]

Experimental Workflow for Tracing the Metabolic Fate of this compound

To elucidate the precise metabolic fate of this compound, stable isotope tracing is the method of choice. This involves using a labeled version of the fatty acid (e.g., with ¹³C or ²H) and tracking its incorporation into various lipid species using mass spectrometry.

Conclusion

This compound is a fascinating branched-chain fatty acid that plays a dual role as a building block for complex lipids and as a signaling molecule. Its unique structure, originating from isoleucine metabolism, influences its incorporation into cellular membranes and its interaction with key regulatory proteins like PPARs. While its direct effects on signaling pathways such as the PKC cascade are still under investigation, its potential to modulate lipid second messenger pools warrants further exploration. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the metabolism and signaling functions of this compound, paving the way for a deeper understanding of its physiological and pathological roles.

References

- 1. mdpi.com [mdpi.com]

- 2. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 5. Synergistic activation of type III protein kinase C by cis-fatty acid and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Diacylglycerol and fatty acids synergistically increase cardiomyocyte contraction via activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alteration in 1,2-diacylglycerol level and its fatty acid composition in hearts during the growth of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 16-Methyloctadecanoic Acid: A Technical Guide to its Discovery and Isolation from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 16-methyloctadecanoic acid, an anteiso-branched fatty acid, from marine sponges. This document delves into the quantitative distribution of this and related fatty acids in notable sponge species, detailed experimental protocols for their extraction and analysis, and an exploration of their biological significance.

Quantitative Analysis of Branched-Chain Fatty Acids in Marine Sponges

Marine sponges are a rich source of diverse fatty acids, including a significant proportion of branched-chain fatty acids (BCFAs). These BCFAs, which include both iso- and anteiso- forms, are often considered biomarkers for the presence of symbiotic bacteria within the sponge tissue. While specific quantitative data for this compound is not extensively reported, the overall abundance of branched-chain fatty acids has been documented in several key species.

| Sponge Species | Fatty Acid Class | Relative Abundance (% of Total Fatty Acids) | Specific Fatty Acids Identified (if available) |

| Xestospongia muta | Branched-Chain Fatty Acids | 35%[1] | 12-methyl-hexadecanoic acid[1] |

| Suberites massa | Iso- and Anteiso-Branched Saturated Fatty Acids | Present, but not quantified as a total percentage. | Includes various iso- and anteiso- C14-C18 fatty acids.[2] |

| Siphonodictyon coralliphagum | Branched Saturated Fatty Acids (iso- and anteiso-) | 16.94% | i-C13:0, i-C15:0, ai-C16:0, i-C17:0, i-C18:0 (11.62%)[3] |

Experimental Protocols: From Sponge to Purified Fatty Acid

The isolation and characterization of this compound from marine sponges involves a multi-step process encompassing lipid extraction, fractionation, and detailed chemical analysis. The following protocols are a composite of established methodologies for fatty acid analysis in marine sponges.

Sample Collection and Preparation

-

Sponges are collected by hand and immediately transported to the laboratory in seawater to maintain their viability.

-

The sponge tissue is rinsed with sterile seawater to remove debris.

-

The cleaned sponge is cut into small pieces and can be either freeze-dried (lyophilized) or used fresh for extraction.

Total Lipid Extraction (Bligh & Dyer Method)

This method is widely used for the efficient extraction of total lipids from biological samples.

-

Homogenize a known weight of sponge tissue (e.g., 10g) with a mixture of chloroform (B151607), methanol (B129727), and water in a 1:2:0.8 (v/v/v) ratio.

-

After homogenization, add additional chloroform and water to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v), which induces phase separation.

-

Centrifuge the mixture to facilitate the separation of the chloroform layer (containing lipids) from the aqueous-methanolic layer.

-

Carefully collect the lower chloroform layer containing the total lipid extract.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude lipid extract.

Fractionation of the Lipid Extract

To isolate the fatty acid fraction, the crude lipid extract is subjected to further separation.

-

Column Chromatography: The crude lipid extract is loaded onto a silica (B1680970) gel column. Elution with solvents of increasing polarity separates the lipids into different classes. For example, neutral lipids can be eluted with hexane (B92381) or diethyl ether, followed by glycolipids with acetone, and finally phospholipids (B1166683) (which contain the fatty acids) with methanol.

-

Saponification and Methylation: The phospholipid fraction is subjected to saponification (alkaline hydrolysis) using a solution of potassium hydroxide (B78521) in methanol to liberate the fatty acids from the glycerol (B35011) backbone.

-

The free fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by heating with a reagent such as boron trifluoride in methanol (BF3-MeOH). This derivatization step is crucial for subsequent gas chromatography analysis.

Purification of Branched-Chain Fatty Acid Methyl Esters

To isolate specific branched-chain fatty acids like this compound, further purification steps are necessary.

-

Silver-Ion Thin-Layer Chromatography (Ag-TLC): This technique separates FAMEs based on the degree of unsaturation. As this compound is saturated, it will have a different mobility compared to unsaturated fatty acids.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating individual FAMEs based on their hydrophobicity and chain length. By using an appropriate C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient), it is possible to isolate the FAME of this compound.

Characterization and Identification

The purified FAME is then subjected to various analytical techniques for structural confirmation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying FAMEs. The retention time of the compound on the GC column provides information about its identity, while the mass spectrum gives its molecular weight and fragmentation pattern, which is characteristic of the fatty acid structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information, confirming the position of the methyl branch and the overall carbon skeleton.

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from marine sponges.

Biological Role and Significance

While specific signaling pathways involving this compound in marine sponges have not been elucidated, the biological role of branched-chain fatty acids, particularly anteiso-fatty acids, is understood to be crucial for maintaining the physical properties of cell membranes.

Anteiso-fatty acids, with their methyl branch near the end of the acyl chain, disrupt the tight packing of fatty acid chains in the lipid bilayer. This disruption increases the fluidity of the cell membrane, which is essential for the proper function of membrane-bound proteins and for the overall integrity of the cell, especially in the often-variable temperature environments of the ocean. The presence of these fatty acids is thought to be an adaptation that allows the sponge and its symbiotic microbial community to thrive.

The following diagram illustrates the logical relationship between the presence of anteiso-fatty acids and their functional role in marine sponges.

Conclusion and Future Directions

The discovery and isolation of this compound from marine sponges underscores the vast and largely untapped chemical diversity of the marine environment. While the primary role of this and other branched-chain fatty acids appears to be structural, contributing to the maintenance of cell membrane fluidity, further research is warranted. Future investigations should focus on obtaining more precise quantitative data for this specific fatty acid across a wider range of sponge species. Additionally, exploring the potential bioactivities of purified this compound could reveal novel pharmacological properties, opening new avenues for drug discovery and development. The detailed methodologies provided in this guide offer a solid foundation for researchers to pursue these exciting lines of inquiry.

References

The Pivotal Role of 16-Methyloctadecanoic Acid in Bacterial Cell Signaling: An In-depth Technical Guide

For Immediate Release

This technical guide delves into the intricate function of 16-methyloctadecanoic acid, an anteiso branched-chain fatty acid, in the realm of bacterial cell signaling. While not a classical signaling molecule that acts as a ligand for a receptor, this compound and its branched-chain counterparts are crucial modulators of the bacterial cell membrane's physical properties. These alterations in membrane fluidity and structure, in turn, profoundly influence the activity of embedded signaling systems, thereby playing a critical, albeit indirect, role in cellular communication and adaptation. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding, quantitative data, and experimental methodologies pertinent to this fascinating aspect of bacterial physiology.

The Indirect Signaling Hypothesis: Membrane Fluidity as a Transducer

Branched-chain fatty acids (BCFAs), such as this compound, are primary constituents of the cell membrane in many bacterial species, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1][2][3] Unlike unsaturated fatty acids (UFAs) that are commonly found in eukaryotic membranes, BCFAs are the primary means by which these bacteria regulate membrane fluidity.[4][5] This homeoviscous adaptation is vital for survival in fluctuating environmental conditions and for the proper functioning of membrane-associated proteins, including those involved in signal transduction.[4][5][6][7]

The central hypothesis is that by altering the lipid composition of the membrane, this compound and other BCFAs modulate the activity of integral membrane signaling proteins. This can occur through several mechanisms:

-

Conformational Changes: Alterations in membrane fluidity can induce conformational changes in the transmembrane domains of sensor kinases, affecting their enzymatic activity.

-

Protein-Lipid Interactions: Specific interactions between BCFAs and signaling proteins can influence their localization and function.

-

Formation of Membrane Microdomains: BCFAs can contribute to the formation of specialized lipid microdomains, concentrating or excluding signaling components.

Quantitative Impact on Bacterial Signaling and Phenotypes

The influence of BCFA composition on bacterial signaling is most evident in the regulation of virulence and biofilm formation. The following table summarizes key quantitative findings from studies on Staphylococcus aureus and Bacillus subtilis.

| Bacterial Species | Signaling System/Phenotype | Experimental Condition | Key Quantitative Finding | Reference(s) |

| Staphylococcus aureus | SaeRS Two-Component System | Disruption of lpdA gene (critical for BCFA synthesis) | Significant reduction in phosphorylated SaeR (SaeR~P) levels. | [8] |

| Staphylococcus aureus | Virulence Factor Production | Disruption of lpdA gene | Reduced production of toxins. | [8] |

| Bacillus subtilis | Biofilm Formation | Knockdown of fatty acid synthesis genes | Increased biofilm wrinkling. | [2][4] |

| Bacillus subtilis | Sporulation | Knockdown of fatty acid synthesis genes in LB medium | Reduced sporulation efficiency. | [2] |

Key Signaling Pathways Influenced by Membrane Composition

The SaeRS Two-Component System in Staphylococcus aureus

The SaeRS two-component system (TCS) is a critical regulator of virulence factor expression in S. aureus. It comprises the sensor histidine kinase SaeS and the response regulator SaeR.[9] The activity of SaeS is modulated by the composition of the cell membrane. A higher proportion of BCFAs is correlated with increased SaeS kinase activity and subsequent phosphorylation of SaeR, leading to the expression of virulence genes.[8]

Caption: Modulation of the S. aureus SaeRS TCS by membrane BCFA content.

Biofilm Formation in Bacillus subtilis

The formation of biofilms is a complex developmental process in B. subtilis that is influenced by fatty acid synthesis. While the precise signaling pathways are still under investigation, it is clear that perturbations in the fatty acid composition of the membrane impact the macroscopic structure of the biofilm, such as the degree of wrinkling.[2][4] This is likely due to changes in the physical properties of the cell surface affecting cell-cell interactions and the secretion of extracellular matrix components.

Caption: Impact of fatty acid synthesis on B. subtilis biofilm architecture.

Experimental Protocols

Analysis of Membrane Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of fatty acid methyl esters (FAMEs) from bacterial cells.

1. Cell Culture and Harvesting:

-

Grow bacterial cultures to the desired growth phase in appropriate media.

-

Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and lyophilize.

2. Fatty Acid Methylation:

-

To the lyophilized cells, add a solution of 2.5% (v/v) sulfuric acid in dry methanol.

-

Incubate at 80°C for 1 hour.

-

Cool the reaction mixture to room temperature.

3. Extraction of FAMEs:

-

Add n-hexane and deionized water to the reaction mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the upper n-hexane layer containing the FAMEs.

-

Evaporate the solvent under a stream of nitrogen.

4. GC-MS Analysis:

-

Resuspend the dried FAMEs in a suitable solvent (e.g., hexane).

-

Inject an aliquot into a gas chromatograph equipped with a mass spectrometer.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the FAMEs.

-

Identify and quantify individual FAMEs by comparing their mass spectra and retention times to known standards.

References

- 1. Bacterial Lipidomics Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fatty Acid Synthesis Knockdown Promotes Biofilm Wrinkling and Inhibits Sporulation in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. frontiersin.org [frontiersin.org]

- 7. Construction of a Bacterial Lipidomics Analytical Platform: Pilot Validation with Bovine Paratuberculosis Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the Sae Two-Component System by Branched-Chain Fatty Acids in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The SaeRS Two-Component System of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antecedents and Derivatives of 16-Methyloctadecanoic Acid in Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Methyloctadecanoic acid, an anteiso-branched-chain fatty acid, is a fascinating molecule found across various natural sources, from marine sponges to bacteria. This technical guide provides a comprehensive overview of its antecedents, natural derivatives, and biological significance. We delve into the biosynthetic pathways that give rise to this unique fatty acid, detail its natural occurrences, and present state-of-the-art analytical methodologies for its study. Furthermore, this guide explores the known and potential biological activities of this compound and its derivatives, with a particular focus on their implications for drug development. All quantitative data is summarized in structured tables, and key experimental protocols are meticulously detailed. Visual diagrams generated using Graphviz are provided to illustrate complex signaling pathways and experimental workflows, offering a clear and concise understanding of the core concepts.

Introduction to this compound

Antecedents and Biosynthesis

The biosynthesis of anteiso-fatty acids, including this compound, is primarily understood in the context of bacterial fatty acid synthesis. The pathway diverges from the synthesis of straight-chain fatty acids at the initial priming step.

Precursor: The primary antecedent for the biosynthesis of this compound is the amino acid isoleucine .[3]

Biosynthetic Pathway:

-

Primer Synthesis: Isoleucine undergoes transamination to form α-keto-β-methylvaleric acid. This α-keto acid is then oxidatively decarboxylated by the enzyme branched-chain α-keto acid decarboxylase (BCKA) to yield 2-methylbutyryl-CoA .[3][4] This molecule serves as the specific primer for the synthesis of anteiso-fatty acids with an odd number of carbon atoms.

-

Chain Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) II system .[3] This is an iterative process involving the sequential addition of two-carbon units from malonyl-CoA . The key enzymes in this cycle include β-ketoacyl-ACP synthase, β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase.

The following diagram illustrates the biosynthetic pathway of this compound.

Natural Occurrence and Quantitative Data

This compound is found in a diverse range of organisms. While its presence is well-documented, precise quantitative data can vary depending on the species, environmental conditions, and analytical methods employed.

| Organism Type | Species | Tissue/Fraction | Concentration/Abundance | Reference |

| Marine Sponge | Xestospongia muta | Phospholipids | Branched-chain fatty acids account for 35% of total fatty acids. Specific data for ai-C19:0 is not detailed. | [3] |

| Marine Sponge | Myrmekioderma rea | Phospholipids | Anteiso-fatty acids up to 2.8% of total fatty acids. | [5] |

| Marine Sponge | Xestospongia vansoesti | Total Lipids | Contains iso/anteiso C14-C18 fatty acids. | [6] |

| Marine Sponge | Suberites massa | Phospholipids | Contains iso- and anteiso-branched saturated fatty acids. | [7] |

| Bacteria | Listeria monocytogenes | Membrane Lipids | Anteiso fatty acids are major components, with their proportion increasing at lower temperatures to maintain membrane fluidity. | [1] |

| Cyanobacteria | Various marine species | Total Lipids | Anteiso-C19:0 is present, but not a major component in the studied species. | [8] |

Natural Derivatives

Naturally occurring derivatives of this compound are not extensively documented in the literature. However, based on the known metabolism of other fatty acids in marine organisms, potential derivatives could include:

-

Unsaturated derivatives: Introduction of one or more double bonds along the acyl chain.

-

Hydroxylated derivatives: Addition of hydroxyl groups, which has been observed for other long-chain fatty acids in sponges.[9][10]

-

Other modifications: Marine sponges are known to produce a variety of unusual fatty acids, including those with methoxy (B1213986) or bromine substitutions, although these have not been specifically reported for this compound.[5]

Further research and more sensitive analytical techniques are required to isolate and characterize the natural derivatives of this specific anteiso-fatty acid.

Biological Activities and Signaling Pathways

The biological activities of branched-chain fatty acids (BCFAs) are an active area of research. While specific studies on this compound are limited, the broader class of BCFAs is known to have several important functions and potential therapeutic effects.

5.1. Role in Membrane Fluidity

Anteiso-fatty acids, due to their branched structure, disrupt the ordered packing of acyl chains in lipid bilayers more effectively than their iso- counterparts. This leads to an increase in membrane fluidity, which is a crucial adaptation for microorganisms living in cold environments.[1][4]

5.2. Anti-inflammatory Effects

Some iso-BCFAs have demonstrated anti-inflammatory properties by decreasing the expression of pro-inflammatory markers like C-reactive protein (CRP) and interleukin-6 (IL-6) in hepatocytes.[11] The proposed mechanism involves the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) signaling pathways.[11][12][13]

The following diagram illustrates the potential anti-inflammatory signaling pathway of BCFAs.

5.3. Anticancer Potential

Several studies have highlighted the anticancer properties of various fatty acids. Some monomethyl BCFAs have been shown to inhibit cancer cell proliferation and induce apoptosis.[11][14][15] The mechanisms are thought to involve the downregulation of cell cycle regulatory genes and the upregulation of genes involved in apoptosis.[15] The straight-chain C19:0 fatty acid, nonadecanoic acid, has also been shown to inhibit cancer growth.[16][17] While direct evidence for this compound is lacking, its structural similarity to other bioactive fatty acids suggests it may have similar properties.

5.4. Modulation of PPARs

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play key roles in lipid and glucose metabolism. Various fatty acids are known to be natural ligands for PPARs.[18][19] Activation of PPARs can influence fatty acid oxidation and other metabolic processes.[20] While direct binding of this compound to PPARs has not been demonstrated, it remains a plausible mechanism for its potential metabolic effects.

Experimental Protocols

6.1. Lipid Extraction from Marine Sponges

This protocol is a generalized procedure for the extraction of total lipids from marine sponge tissue.

-

Sample Preparation:

-

Thaw the frozen sponge sample and cut it into small pieces (less than 5mm in diameter).[2]

-

Lyophilize the sample to remove water.

-

Grind the dried tissue into a fine powder.

-

-

Extraction:

-

Weigh approximately 10 g of the dried sponge powder and place it in a suitable flask.

-

Add 100 mL of a 2:1 (v/v) mixture of dichloromethane:methanol to the flask.[4]

-

Sonicate the mixture in an ultrasonic bath for 30 minutes to enhance lipid solubilization.[4]

-

Filter the mixture to separate the solvent from the solid residue.

-

Repeat the extraction of the residue two more times with the same solvent mixture.

-

Combine all the solvent extracts.

-

-

Liquid-Liquid Partitioning (Folch Method):

-

To the combined extract, add 0.2 volumes of 0.9% NaCl solution.

-

Vortex the mixture thoroughly and then centrifuge to separate the phases.

-

The lower chloroform/dichloromethane layer containing the lipids is carefully collected.

-

-

Solvent Removal:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

The resulting lipid extract can be stored under nitrogen at -20°C until further analysis.

-

The following diagram outlines the workflow for lipid extraction from marine sponges.

6.2. Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the acid-catalyzed transesterification of the lipid extract to form FAMEs.

-

Reaction Setup:

-

Reaction:

-

Heat the vessel at 60°C for 10 minutes.[12]

-

-

Extraction of FAMEs:

-

Cool the reaction vessel to room temperature.

-

Add 1 mL of water and 1 mL of hexane (B92381).[12]

-

Shake the vessel vigorously to partition the FAMEs into the hexane layer.

-

Allow the layers to separate.

-

-

Sample Collection:

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

-

6.3. GC-MS Analysis of FAMEs

The following are typical parameters for the GC-MS analysis of FAMEs. Optimization may be required depending on the specific instrument and column used.

| Parameter | Value | Reference |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | [21] |

| Carrier Gas | Helium | [22] |

| Flow Rate | 1.0 mL/min | [22] |

| Injection Volume | 1 µL | [22] |

| Injector Temperature | 250°C | [22] |

| Oven Program | Initial 100°C for 2 min, ramp to 150°C at 4°C/min, hold for 4 min, then ramp to 250°C at 4°C/min. | [21] |

| MS Ionization Mode | Electron Impact (EI) at 70 eV | [22] |

| Mass Range | m/z 50-550 | [23] |

6.4. UHPLC-MS/MS Analysis of Fatty Acids

This method allows for the analysis of free fatty acids without derivatization and can be useful for separating isomers.

| Parameter | Value | Reference |

| UHPLC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) | [24] |

| Mobile Phase A | Water/Acetonitrile (40:60, v/v) with 20 mM ammonium (B1175870) formate | [24] |

| Mobile Phase B | Isopropanol/Acetonitrile (40:60, v/v) with 0.2% formic acid | [24] |

| Flow Rate | 0.45 mL/min | [24] |

| Gradient | A multi-step gradient from 30% B to 97% B over approximately 10 minutes. | [24] |

| MS Ionization Mode | Negative Electrospray Ionization (ESI-) | [25] |

| MS Analysis | Tandem MS (MS/MS) for structural elucidation | [26] |

Conclusion

This compound represents a structurally unique and biologically relevant fatty acid. Its biosynthesis from isoleucine provides a clear pathway for its formation in nature. While its presence in marine sponges and bacteria is established, further quantitative studies are needed to fully understand its distribution and abundance. The analytical methods outlined in this guide provide a robust framework for the extraction, identification, and quantification of this and other branched-chain fatty acids. The emerging evidence of the anti-inflammatory and potential anticancer activities of branched-chain fatty acids highlights the importance of further research into the specific mechanisms of action of this compound. A deeper understanding of its interactions with cellular signaling pathways, such as NF-κB and PPARs, could pave the way for the development of novel therapeutic agents for a range of diseases. This technical guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the antecedents and derivatives of this compound and harnessing their potential for scientific and medical advancements.

References

- 1. gcms.cz [gcms.cz]

- 2. Xestospongia muta Fraction-7 and Linoleic Acid: Effects on SR-BI Gene Expression and HDL Cholesterol Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. wjbphs.com [wjbphs.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterizing Cellular Fatty Acid Methyl Ester (FAME) Profiles to Identify Bacteria Using Gas Chromatography [restek.com]

- 9. Heterologously expressed β-hydroxyl fatty acids from a metagenomic library of a marine sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. Mechanisms of Anticancer Activity of a Fatty Acid Mixture Extracted from Hen Egg Yolks Enriched in Conjugated Linoleic Acid Diene (CLA) against WM793 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the significance of fatty acid metabolism reprogramming in the pathogenesis of cancer and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PPARδ activation in human myotubes increases mitochondrial fatty acid oxidative capacity and reduces glucose utilization by a switch in substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. sandia.gov [sandia.gov]

- 24. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jsbms.jp [jsbms.jp]

- 26. researchgate.net [researchgate.net]

The Pivotal Role of 16-Methyloctadecanoic Acid in the Protective Mantle of Vernix Caseosa

For Immediate Release – A comprehensive examination of the vernix caseosa, the waxy, white substance coating the skin of newborns, reveals the significant contribution of branched-chain fatty acids (BCFAs), particularly 16-methyloctadecanoic acid, to its multifaceted protective functions. This technical guide synthesizes current research for scientists and drug development professionals, detailing the biochemical properties, experimental analysis, and therapeutic potential of these unique lipids.

The vernix caseosa is a complex biofilm primarily composed of water (approximately 80.5%), lipids (10.3%), and proteins (9.1%).[1] It serves as a natural barrier, offering waterproofing in the amniotic fluid, lubrication during birth, and antimicrobial protection in the first few hours of life. The lipid component is crucial to these functions, with a rich and varied composition that includes triglycerides, wax esters, cholesteryl esters, ceramides, and a significant proportion of free fatty acids.[1][2]

A distinguishing feature of vernix caseosa lipids is the high concentration of branched-chain fatty acids, which can constitute 10-20% of the dry weight.[1] Among these, this compound, an anteiso-branched fatty acid, plays a notable role. While its precise concentration can vary, it is a consistent component of the complex lipid matrix.

Quantitative Analysis of Vernix Caseosa Lipids

The lipid composition of vernix caseosa has been meticulously analyzed in numerous studies. The following tables summarize the quantitative data on the general lipid classes and the distribution of branched-chain fatty acids within different lipid fractions.

| Lipid Class | Percentage of Total Lipids |

| Squalene | 17% |

| Wax Esters & Cholesterol Esters | 25% |

| Triglycerides (TAG) | 20% |

| Free Fatty Acids (FFA) | 15% |

| Fatty Alcohols | 12% |

| Polar Lipids | Present in small amounts |

Table 1: General Lipid Composition of Vernix Caseosa. Data compiled from studies analyzing the lipid fractions of vernix caseosa.[1]

| Lipid Fraction | Percentage of Branched-Chain Fatty Acids (BCFAs) |

| Wax Esters | up to 16.81% |

| Triglycerides (TAG) | 15.59% |

| Free Fatty Acids (FFA) | 11.82% |

Table 2: Branched-Chain Fatty Acid Content in Different Lipid Fractions of Vernix Caseosa. This table highlights the significant presence of BCFAs across various lipid types.[1][3]

The Functional Significance of this compound and Other BCFAs

Branched-chain fatty acids, including this compound, contribute to the unique physicochemical properties of the vernix caseosa. Their branched structure is thought to lower the melting point of the lipid mixture, ensuring it remains a malleable and effective barrier at body temperature.

Recent in-vitro studies have shed light on the specific molecular roles of vernix caseosa lipids in skin health. Treatment of normal human epidermal keratinocytes (NHEKs) with lipids extracted from vernix caseosa has been shown to significantly upregulate the expression of filaggrin (FLG), a key protein for skin barrier function. Concurrently, these lipids suppress the secretion of pro-inflammatory cytokines such as thymic stromal lymphopoietin (TSLP) and tumor necrosis factor-alpha (TNF-α). This suggests a dual role in both strengthening the skin's structural integrity and actively modulating its inflammatory response.

Experimental Protocols

The analysis of this compound and other lipids in vernix caseosa involves a multi-step process encompassing extraction, separation, and identification.

Lipid Extraction (Folch Method)

This is a widely used protocol for the total lipid extraction from biological samples.

-

Sample Preparation: 1 gram of clean vernix caseosa is used.

-

Solvent Addition: Add 20 ml of a chloroform (B151607)/methanol (B129727) mixture (2:1, v/v).

-

Homogenization: Vortex the mixture for 15-20 minutes.

-

Centrifugation: Centrifuge at 1,500 rpm for 1 minute at room temperature to separate the phases.

-

Collection of Lipid Phase: Collect the lower liquid phase containing the lipids.

-

Washing: Wash the solvent phase with 0.2 volumes of water.

-

Final Separation: Centrifuge at 2,000 rpm for 10 minutes. Discard the upper aqueous phase. The lower chloroform phase contains the purified lipids.

Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

To analyze the fatty acid composition using Gas Chromatography-Mass Spectrometry (GC-MS), the fatty acids are first converted to their more volatile methyl esters.

-

Esterification: Incubate the extracted lipids in a 10% sulfuric acid (H₂SO₄) in methanol solution for 3 hours at 70°C.

-

Extraction of FAMEs: Add 2 ml of n-hexane to the cooled reaction mixture.

-

Phase Separation: Add 1 ml of ultrapure water to facilitate the separation of the layers.

-

Collection: Aspirate the upper hexane (B92381) layer, which contains the fatty acid methyl esters, for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is employed for the separation and identification of the individual fatty acid methyl esters.

-

Instrumentation: An Agilent 7890B GC system coupled with a 5977 MSD is a commonly used setup.

-

Column: A HP-5MS (5% phenyl, polymethyl siloxane) column (30 m x 250 mm x 0.25 µm) is suitable for separation.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 5 minutes.

-

Ramp 1: Increase to 210°C at a rate of 3°C/min, hold for 2 minutes.

-

Ramp 2: Increase to 260°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Carrier Gas: High purity helium at a constant flow rate of 1.2 ml/min.

-

Mass Spectrometer Settings:

-

Ionization Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Signaling Pathways and Molecular Interactions

The beneficial effects of vernix caseosa lipids on skin barrier function and inflammation are mediated through specific signaling pathways within keratinocytes.

The lipids, including this compound, interact with keratinocytes to modulate gene expression. One key pathway involves the upregulation of filaggrin. This is potentially mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are known to play a role in keratinocyte differentiation and lipid metabolism.

Furthermore, the anti-inflammatory effects of vernix caseosa lipids are attributed to the suppression of TSLP and TNF-α. This is thought to occur via the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn downregulates the expression of the transcription factor Early Growth Response 1 (EGR1), a key regulator of TSLP expression.

Conclusion and Future Directions

This compound and other branched-chain fatty acids are integral components of the vernix caseosa, contributing significantly to its protective functions. The ability of vernix caseosa lipids to enhance skin barrier function through filaggrin upregulation and to suppress inflammation highlights their therapeutic potential. Further research into the specific molecular interactions of these fatty acids with keratinocyte receptors and signaling molecules could pave the way for the development of novel dermatological treatments for conditions characterized by impaired skin barrier function and inflammation, such as atopic dermatitis. The detailed experimental protocols provided herein offer a foundation for researchers to further explore this promising area of study.

References

- 1. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Newborn Boys and Girls Differ in the Lipid Composition of Vernix Caseosa | PLOS One [journals.plos.org]

- 3. Branched-chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Gas chromatography-mass spectrometry protocol for 16-methyloctadecanoic acid analysis.

Application Notes and Protocols for the GC-MS Analysis of 16-Methyloctadecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction